Lipophilicity (XLogP3) Advantage of the 3-Trifluoromethyl Group Over the Non-Fluorinated Analog
The 3-trifluoromethyl substituent in the target compound raises the calculated partition coefficient (XLogP3) by 0.9 log units relative to the directly comparable non-fluorinated analog 5-formyl-N,N-dimethylpyrazole-1-sulfonamide (CAS 1041421-94-6). The target compound has XLogP3 = 0.5, while the non-fluorinated comparator has XLogP3 = -0.4, both measured by the same computational method and reported by the same vendor platform . Critically, the TPSA remains identical at 80.6 Ų for both compounds, meaning the lipophilicity gain is achieved without increasing polar surface area—a combination associated with improved passive membrane permeability.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide (CAS 1041421-94-6): XLogP3 = -0.4 |
| Quantified Difference | ΔXLogP3 = +0.9 log units |
| Conditions | Predicted by XLogP3 algorithm; data sourced from BOC Sciences product datasheets for both compounds |
Why This Matters
A 0.9 log unit increase in logP, unaccompanied by TPSA increase, predicts enhanced membrane permeability and potentially improved oral bioavailability in drug discovery programs—an advantage the non-fluorinated analog cannot offer.
